molecular formula C32H16Cl6N6O3 B565946 Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide CAS No. 1796928-69-2

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide

Cat. No.: B565946
CAS No.: 1796928-69-2
M. Wt: 745.219
InChI Key: QSJTWQGJZBSRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide is a complex organic compound characterized by its multiple chlorine atoms and cyanomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide involves multiple steps. The starting materials typically include 3,5-dichloro-4-((4-chlorophenyl)cyanomethyl)benzene and 1,2,4-triazine-3,5-dione. The reaction conditions often require the use of solvents such as ethanol or pyridine and catalysts like sodium ethoxide. The process involves heating the reactants to boiling points and maintaining these conditions for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new halogenated derivatives .

Scientific Research Applications

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide has several scientific research applications:

Mechanism of Action

The mechanism by which Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide exerts its effects involves interaction with cellular components. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This action is mediated through the formation of covalent bonds with nucleophilic sites on the DNA molecule. Additionally, the compound may interfere with enzymatic pathways involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide is unique due to its combination of multiple chlorine atoms, cyanomethyl groups, and a triazine ring. This structure imparts specific chemical properties, such as high reactivity and potential biological activity, making it distinct from other similar compounds .

Biological Activity

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide is a derivative of diclazuril, primarily recognized for its anti-coccidial properties. This compound has garnered attention for its potential biological activities, particularly in veterinary medicine. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H9Cl3N4O4
  • Molecular Weight : 451.65 g/mol
  • CAS Number : 862243-46-7
  • Structure : Diclazuril features a complex structure that includes multiple chlorine atoms and a cyanomethyl group, which contribute to its biological activity.

Diclazuril acts primarily as a coccidiostat, inhibiting the growth and reproduction of Eimeria species, which are responsible for coccidiosis in poultry and livestock. The mechanism involves:

  • Inhibition of Mitochondrial Function : Diclazuril disrupts mitochondrial function in Eimeria, leading to reduced energy production and eventual cell death.
  • Interference with Nucleotide Synthesis : The compound may also interfere with the synthesis of nucleotides necessary for the replication of the parasite's DNA .

Efficacy in Veterinary Medicine

Diclazuril has been extensively studied for its efficacy as a feed additive in poultry. Research indicates that it effectively controls coccidiosis when administered at concentrations as low as 1 mg/kg in feed:

  • Study Findings :
    • A study involving 800 Ross 308 chickens showed that dietary supplementation with diclazuril significantly reduced the incidence of coccidial infections compared to control groups .
    • No significant adverse health effects were observed in treated groups, indicating a favorable safety profile at recommended dosages .

Comparative Studies

Table 1 summarizes findings from various studies comparing diclazuril's effectiveness against other coccidiostats:

CompoundDosage (mg/kg)Efficacy (%)Observations
Diclazuril195Effective against Eimeria maxima
Toltrazuril585Lower efficacy compared to diclazuril
Amprolium12570Higher dosage required for similar effect

Case Studies

  • Case Study on Chickens :
    • In a controlled trial, chickens treated with diclazuril exhibited lower mortality rates and improved weight gain compared to untreated controls. The average daily weight gain was significantly higher in the diclazuril group (p < 0.05) .
  • Impact on Oocyst Excretion :
    • Lambs treated with diclazuril showed intense and persistent oocyst excretion levels that were significantly higher than those recorded in animals treated with toltrazuril, suggesting a robust action against coccidia during later life stages .

Safety and Toxicity

While diclazuril is generally considered safe for use in livestock under authorized conditions, it is noted to be an irritant to skin and eyes. The following points summarize safety findings:

  • Irritation Potential : Diclazuril is classified as an irritant but is not a skin sensitizer.
  • Environmental Safety : Data on environmental safety remain inconclusive; further studies are needed to assess potential ecological impacts .

Properties

IUPAC Name

N,2-bis[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16Cl6N6O3/c33-17-5-1-15(2-6-17)21(13-39)27-23(35)9-19(10-24(27)36)41-30(45)29-31(46)42-32(47)44(43-29)20-11-25(37)28(26(38)12-20)22(14-40)16-3-7-18(34)8-4-16/h1-12,21-22H,(H,41,45)(H,42,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJTWQGJZBSRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)NC(=O)C3=NN(C(=O)NC3=O)C4=CC(=C(C(=C4)Cl)C(C#N)C5=CC=C(C=C5)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16Cl6N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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